

(R)-Morpholine-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

Cat. No.: B108959

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(R)-Morpholine-2-carboxylic acid**, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its potential role in modulating central nervous system (CNS) signaling pathways.

Chemical Identifiers and Physicochemical Properties

(R)-Morpholine-2-carboxylic acid and its common derivatives are characterized by the following identifiers and properties. The data presented below has been compiled from various chemical suppliers and databases.

Table 1: Chemical Identifiers

Compound Name	CAS Number	Molecular Formula	InChI Key
(R)-Morpholine-2-carboxylic acid	1212396-52-5	C ₅ H ₉ NO ₃	FYCRNRZIEVLZDO-SCSAIBSYSA-N
(R)-Morpholine-2-carboxylic acid hydrochloride	1273577-14-2	C ₅ H ₁₀ ClNO ₃	N/A
(R)-N-Boc-Morpholine-2-carboxylic acid	884512-77-0	C ₁₀ H ₁₇ NO ₅	LGWMTRPJZFEWCX-SSDOTTSWSA-N

Table 2: Physicochemical Properties

Property	(R)-Morpholine-2-carboxylic acid	(R)-N-Boc-Morpholine-2-carboxylic acid
Molecular Weight	131.13 g/mol [1]	231.25 g/mol
Appearance	White to off-white solid	White to off-white solid
Melting Point	Not reported	Not reported
Solubility	Soluble in water	Soluble in organic solvents (e.g., Dichloromethane, Ethyl acetate)
pKa	Not reported	Not reported
Storage	2-8°C, protect from light	2-8°C, protect from light

Experimental Protocols

Detailed methodologies for the synthesis and purification of **(R)-Morpholine-2-carboxylic acid** are crucial for its application in research and development. The following protocols are based on established methods for the synthesis of chiral morpholine derivatives and the resolution of racemic mixtures.

Synthesis via Asymmetric Hydrogenation (Hypothetical Protocol)

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for the enantioselective synthesis of chiral morpholines.[2] This hypothetical protocol outlines a potential route.

Experimental Workflow: Asymmetric Hydrogenation



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Caption: Workflow for the asymmetric synthesis of **(R)-Morpholine-2-carboxylic acid**.

Methodology:

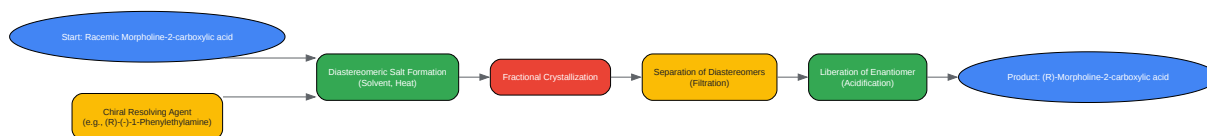
- **Catalyst Preparation:** In a glovebox, a chiral phosphine ligand (e.g., (R)-BINAP) and a rhodium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$) are dissolved in a degassed solvent (e.g., methanol or dichloromethane).
- **Hydrogenation:** The prochiral dehydromorpholine precursor is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor is purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time (e.g., 12-24 hours).
- **Work-up:** Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: The crude product, an ester of **(R)-Morpholine-2-carboxylic acid**, is purified by column chromatography on silica gel or by crystallization.
- Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- Final Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~2-3. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield **(R)-Morpholine-2-carboxylic acid**.

Synthesis via Chiral Resolution of Racemic Morpholine-2-carboxylic acid

Chiral resolution is a classical and effective method for separating enantiomers.^[3] This involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow: Chiral Resolution



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Caption: Workflow for the chiral resolution of racemic Morpholine-2-carboxylic acid.

Methodology:

- Salt Formation: Racemic morpholine-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or methanol) with heating. A stoichiometric amount of a chiral resolving agent (e.g.,

(R)-(-)-1-phenylethylamine) is added to the solution.

- Fractional Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization of one of the diastereomeric salts.
- Separation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately.
- Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to a low pH.
- Extraction and Isolation: The liberated **(R)-Morpholine-2-carboxylic acid** is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC.

Analytical Data

Characterization of **(R)-Morpholine-2-carboxylic acid** is typically performed using spectroscopic and chromatographic techniques. While specific spectra for the free acid are not readily available in the public domain, data for its hydrochloride salt can be found from commercial suppliers.

Table 3: Expected Analytical Data

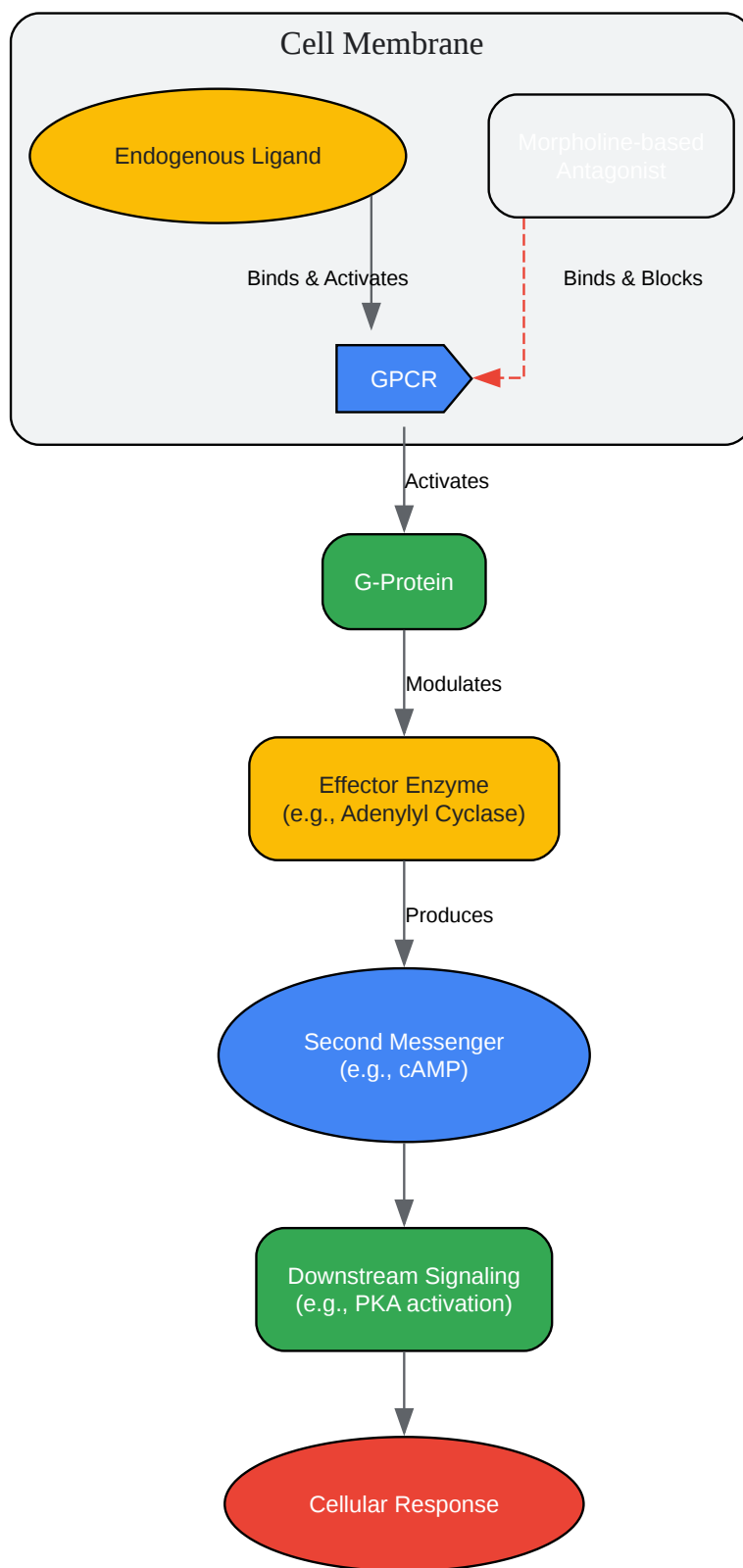
Technique	Expected Observations
^1H NMR	Signals corresponding to the morpholine ring protons, with distinct chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet.
^{13}C NMR	Resonances for the four unique carbons of the morpholine ring and the carbonyl carbon of the carboxylic acid.
Mass Spec (MS)	A molecular ion peak corresponding to the mass of the compound.
Chiral HPLC	Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase, allowing for the determination of enantiomeric purity.

Role in CNS Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS-targeting drugs, due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.^{[4][5][6]} Morpholine-containing compounds have been shown to interact with various receptors and enzymes in the CNS.^{[7][8]} **(R)-Morpholine-2-carboxylic acid** can serve as a key building block for the synthesis of more complex molecules designed to modulate these targets.

Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

The diagram below illustrates a generalized signaling pathway for a GPCR, a common target for CNS drugs. A hypothetical antagonist derived from **(R)-Morpholine-2-carboxylic acid** could block the binding of the endogenous ligand, thereby inhibiting downstream signaling.



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Caption: Generalized GPCR signaling pathway modulated by a morpholine-based antagonist.

The chiral nature of **(R)-Morpholine-2-carboxylic acid** is critical, as stereochemistry often dictates the binding affinity and efficacy of a drug molecule at its biological target. The specific (R)-configuration can provide the necessary three-dimensional arrangement of functional groups to fit into a chiral binding pocket of a receptor or enzyme active site.

Conclusion

(R)-Morpholine-2-carboxylic acid is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its synthesis can be achieved through various stereoselective methods, and its incorporation into larger molecules can impart favorable pharmacokinetic properties. The detailed information provided in this guide is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound.

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